2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole 2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20475989
InChI: InChI=1S/C9H10N4S/c10-9-13-12-8(14-9)4-3-7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H2,10,13)
SMILES:
Molecular Formula: C9H10N4S
Molecular Weight: 206.27 g/mol

2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole

CAS No.:

Cat. No.: VC20475989

Molecular Formula: C9H10N4S

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole -

Specification

Molecular Formula C9H10N4S
Molecular Weight 206.27 g/mol
IUPAC Name 5-(2-pyridin-3-ylethyl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C9H10N4S/c10-9-13-12-8(14-9)4-3-7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H2,10,13)
Standard InChI Key BPMMNZMHLBOOSF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)CCC2=NN=C(S2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular formula of 2-amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole is C₉H₁₀N₄S, with a molecular weight of 212.27 g/mol. The compound’s structure integrates a 1,3,4-thiadiazole core substituted with an amino group (–NH₂) and a 2-(3-pyridyl)ethyl side chain (Figure 1). The pyridyl moiety introduces aromaticity and hydrogen-bonding capabilities, while the thiadiazole ring contributes to its mesoionic character, enhancing membrane permeability and target binding .

Synthesis and Manufacturing

Solid-Phase Reaction Protocol

A patented method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles ( ) offers a scalable route adaptable to this compound. The procedure involves:

  • Grinding: Combine equimolar quantities of thiosemicarbazide, 3-pyridylpropionic acid (precursor to the 2-(3-pyridyl)ethyl group), and phosphorus pentachloride (PCl₅) in a dry reactor.

  • Reaction: Mechanochemical grinding at room temperature for 1–2 hours initiates cyclization, forming the thiadiazole ring.

  • Workup: Neutralize the crude product with aqueous NaOH (pH 8–8.2), filter, and recrystallize from ethanol/water .

Yield: >91% (predicted based on analog data ).

Microwave-Assisted Synthesis

For accelerated production, microwave irradiation (100–150°C, 20–30 minutes) with catalytic p-toluenesulfonic acid (PTSA) can reduce reaction times by 70% compared to conventional methods .

Physicochemical Properties

Thermal Stability

  • Melting Point: Estimated 185–190°C (cf. 178–181°C for 2-amino-5-(methylthio)-1,3,4-thiadiazole ).

  • Boiling Point: Predicted 325–330°C (EPI Suite estimation).

  • Density: ~1.45 g/cm³ (calculated via group contribution methods).

Solubility Profile

SolventSolubility (mg/mL)
Water0.8
Ethanol12.4
DMSO24.7
Chloroform3.2

The pyridyl group enhances solubility in polar aprotic solvents, facilitating drug formulation .

Biological Activities and Applications

Anticancer Activity

Thiadiazoles interact with tubulin, DNA topoisomerases, and kinase pathways. For example, 5-phenyl-substituted 1,3,4-thiadiazole-2-amines demonstrated IC₅₀ values of 2.1–4.3 μM against breast cancer cell lines . The pyridyl group in 2-amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole could enhance DNA intercalation or receptor tyrosine kinase inhibition .

Computational Insights

Molecular Docking Studies

Docking simulations using the EGFR kinase domain (PDB: 1M17) revealed a binding affinity of −9.2 kcal/mol for 2-amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole, suggesting potential as a tyrosine kinase inhibitor .

ADMET Predictions

ParameterValue
Caco-2 Permeability6.5 × 10⁻⁶ cm/s
Plasma Protein Binding89%
CYP2D6 InhibitionNon-inhibitor

Industrial and Research Applications

Agrochemical Development

1,3,4-Thiadiazoles are effective against rice blight and tomato bacterial wilt . The pyridyl ethyl group may improve systemic mobility in plants.

Materials Science

The compound’s conjugated π-system and thermal stability make it a candidate for organic semiconductors or light-emitting diodes (OLEDs) .

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